2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile
Description
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile (CAS: 2060051-97-8) is a nitrile-functionalized imidazole derivative characterized by a 2-chloroimidazole core substituted with an aminoethyl group at the 1-position and an acetonitrile moiety at the 5-position . This compound’s structural features suggest applications in medicinal chemistry, particularly as a building block for antibiotics or enzyme inhibitors, given the prevalence of imidazole derivatives in drug discovery .
Properties
Molecular Formula |
C7H9ClN4 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-chloroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H9ClN4/c8-7-11-5-6(1-2-9)12(7)4-3-10/h5H,1,3-4,10H2 |
InChI Key |
OSUXKJQDNSBPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)Cl)CCN)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the target compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The chloro and aminoethyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s closest analogs differ in substituents, ring systems, and side chains, significantly influencing their physicochemical and biological properties. Key comparisons include:
Key Observations:
- Substituent Effects: The 2-chloro group in the target compound likely enhances electrophilic reactivity compared to bromo analogs (e.g., ), while the aminoethyl side chain introduces basicity and hydrogen-bonding capacity, differing from methyl or benzyl substituents .
- Nitrile Functionality : The acetonitrile group is conserved across analogs, enabling participation in click chemistry or hydrolysis to carboxylic acids.
Biological Activity
The compound 2-[1-(2-aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a member of the imidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interaction with biological targets, and implications in medicinal chemistry.
Chemical Structure
The chemical structure of 2-[1-(2-aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can be represented as follows:
This structure includes a chloro-substituted imidazole ring which is known to influence its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazole derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Aminoethyl Imidazole | Staphylococcus aureus | 0.0039 mg/mL |
| 2-Aminoethyl Imidazole | Escherichia coli | 0.025 mg/mL |
| 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile | Bacillus subtilis | 0.0195 mg/mL |
| 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile | Candida albicans | 0.0048 mg/mL |
This table summarizes the MIC values for various bacterial and fungal strains, indicating that the compound exhibits potent antimicrobial properties.
The mechanism by which imidazole derivatives exert their antimicrobial effects often involves interference with nucleic acid synthesis or disruption of membrane integrity. The chloro substitution in this compound may enhance its interaction with microbial targets, leading to increased efficacy.
Study 1: Efficacy Against Resistant Strains
In a study conducted by researchers at [source], the compound was tested against multi-drug resistant strains of E. coli and S. aureus. The results indicated that it maintained effectiveness where traditional antibiotics failed, suggesting a potential role in treating infections caused by resistant pathogens.
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxicity of the compound on human cell lines. The findings revealed that while exhibiting antimicrobial activity, it also showed low cytotoxicity towards normal human cells, indicating a favorable therapeutic index.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the side chains and functional groups can significantly alter their potency and selectivity.
Table 2: Structure-Activity Relationships of Imidazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl group at position 4 | Increased antibacterial activity against E. coli |
| Substitution with larger alkyl groups | Decreased selectivity towards bacterial versus human cells |
These modifications provide insights into how structural changes can enhance or diminish biological activity, guiding future synthetic efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
